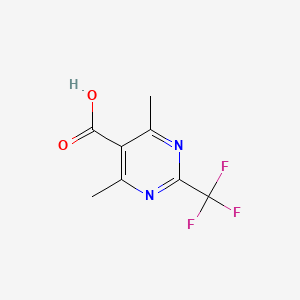
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16N2O2 . It is also known as DDNP.
Synthesis Analysis
The synthesis of hydrazone-based chemosensor assemblies for zinc is detailed in a report using established and simple synthetic pathways . The coordination properties and photo physical response of new, easy-to-prepare and highly selective 2- (2- (4-fluoro-2-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione have been examined .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione can be viewed using Java or Javascript . The molecular weight is 244.29 .Applications De Recherche Scientifique
1. Synthesis of Pyrazole, Isoxazole, and Thiophene Derivatives This compound, also known as dimedone, is used in the synthesis of pyrazole, isoxazole, and thiophene derivatives . These derivatives have shown antiproliferative properties, inhibiting tyrosine kinase and Pim-1 kinase . This makes them potential candidates for antitumor drugs .
Anticancer Applications
Dimedone-based compounds have been found to possess anticancer properties . They are used in the synthesis of chromene derivatives, which have shown anticancer, antioxidant, spasmolytic, antianaphylactic, anti-HIV, and antibacterial activities .
Antibacterial Applications
Dimedone is also used in the synthesis of oxozolidinones, which have shown antibacterial activity . This makes it a valuable compound in the development of new antibiotics .
Dye and Laser Technology Applications
Dimedone-based compounds, such as substituted xanthene derivatives, are used in dyes and laser technology . They are also used in the creation of fluorescent compounds .
Herbicidal Applications
New cyclohexane-1,3-dione derivatives synthesized from dimedone have shown herbicidal activity . They inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This makes them effective in controlling weeds .
Synthesis of Diverse Organic Compounds
The versatile chemistry and ready availability of cyclohexane-1,3-diones and its derivatives make them suitable precursors for the preparation of divergent organic compounds . For example, they are used in the synthesis of chromene derivatives, which have various biological activities .
Safety and Hazards
According to the safety data sheet, it is advised to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air and get medical attention . In case of ingestion, clean mouth with water and get medical attention .
Propriétés
IUPAC Name |
5,5-dimethyl-2-phenyldiazenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLLGQBAJCGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
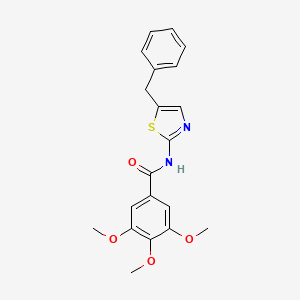
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
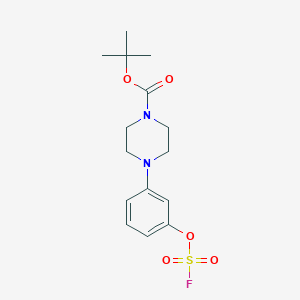

![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)

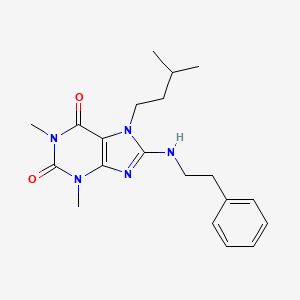
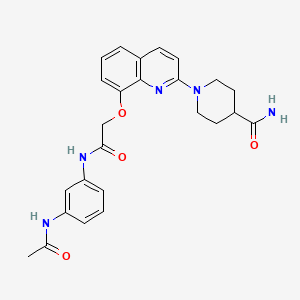


![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)
